1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexene ring with a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with a suitable cyclobutane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in achieving high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclobutane ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexane and cyclobutane derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A widely used building block in organic synthesis, known for its versatility in various chemical reactions.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its combination of cyclohexene and cyclobutane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20O2 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15) |
InChI Key |
CJVKJVFSGGKNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CCCCC2)C(=O)O)C |
Origin of Product |
United States |
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